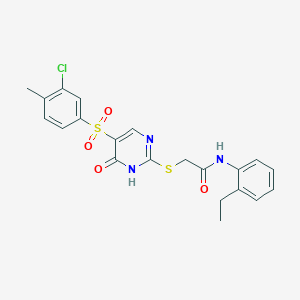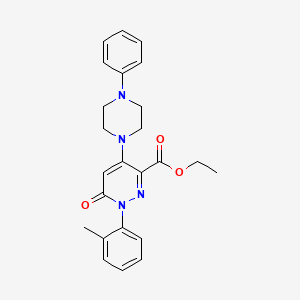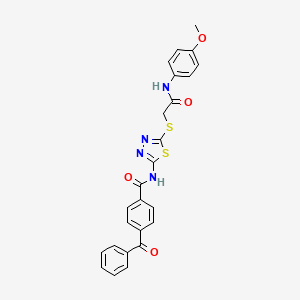![molecular formula C25H19F2N5O2 B2375320 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide CAS No. 2309222-08-8](/img/new.no-structure.jpg)
3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties . The structure of this compound features a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with a benzyl group and a difluorophenyl-propanamide side chain.
準備方法
The synthesis of 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminobenzamide and a triazole derivative.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl bromide or a similar reagent.
Attachment of the difluorophenyl-propanamide side chain: This can be accomplished through an amide coupling reaction using a difluorophenyl-propanoic acid derivative and a coupling reagent like EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions will depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. One proposed mechanism is its ability to intercalate into DNA, disrupting the normal function of the DNA and potentially leading to cell death . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, making it a potential anticancer agent .
類似化合物との比較
Similar compounds to 3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide include other triazoloquinazoline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also feature a triazoloquinazoline core and have been studied for their DNA intercalation and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds .
特性
CAS番号 |
2309222-08-8 |
|---|---|
分子式 |
C25H19F2N5O2 |
分子量 |
459.457 |
IUPAC名 |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C25H19F2N5O2/c26-19-11-10-17(14-20(19)27)28-23(33)13-12-22-29-30-25-31(15-16-6-2-1-3-7-16)24(34)18-8-4-5-9-21(18)32(22)25/h1-11,14H,12-13,15H2,(H,28,33) |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC(=C(C=C5)F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2375237.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2375241.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2375246.png)


![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2375254.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)



